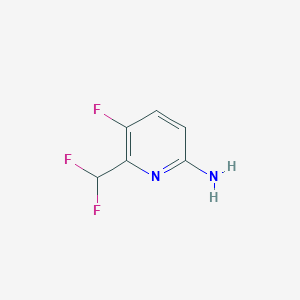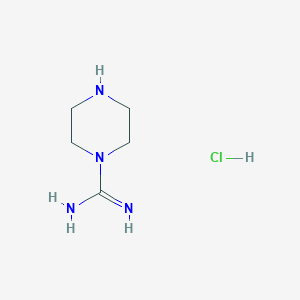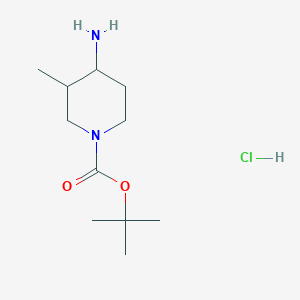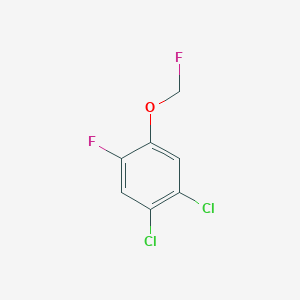
1,2-Dichloro-4-fluoro-5-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-4-fluoro-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and fluoromethoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-fluoro-5-(fluoromethoxy)benzene typically involves the halogenation of a suitable benzene derivative followed by the introduction of the fluoromethoxy group. One common method includes:
Halogenation: Starting with a benzene derivative, chlorine and fluorine atoms are introduced through electrophilic aromatic substitution reactions. This step requires the use of halogenating agents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-4-fluoro-5-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace halogen atoms with other functional groups.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
1,2-Dichloro-4-fluoro-5-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,2-Dichloro-4-fluoro-5-(fluoromethoxy)benzene exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms and the fluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloro-4-methyl-5-(trifluoromethoxy)benzene: This compound has a similar structure but with a trifluoromethoxy group instead of a fluoromethoxy group.
2,4-Dichloro-1-fluorobenzene: This compound lacks the fluoromethoxy group but has similar halogenation patterns.
Uniqueness
1,2-Dichloro-4-fluoro-5-(fluoromethoxy)benzene is unique due to the presence of both chlorine and fluorine atoms along with the fluoromethoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H4Cl2F2O |
|---|---|
Peso molecular |
213.01 g/mol |
Nombre IUPAC |
1,2-dichloro-4-fluoro-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Cl2F2O/c8-4-1-6(11)7(12-3-10)2-5(4)9/h1-2H,3H2 |
Clave InChI |
ARFQWIUFADCVQL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)F)OCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



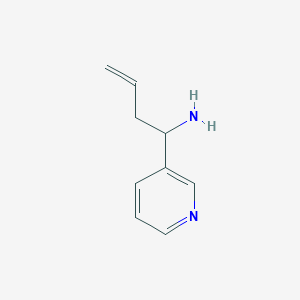

![4-Chloroimidazo[5,1-F][1,2,4]triazine hcl](/img/structure/B14036972.png)
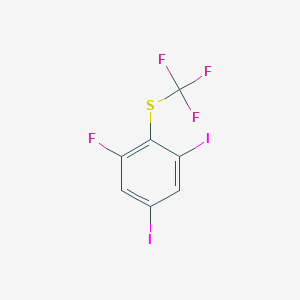
![1-(2-Isopropyl-3-pyridyl)-3,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14036983.png)
![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)
